molecular formula C16H17FN2O4S B1451010 4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid CAS No. 1207326-95-1

4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid

Cat. No.: B1451010
CAS No.: 1207326-95-1
M. Wt: 352.4 g/mol
InChI Key: OPMAUISNYFULSM-UHFFFAOYSA-N
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Description

4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid is a complex organic compound with a unique structure that combines a benzoic acid moiety with a dimethylsulfamoyl and 2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-fluoroaniline with dimethylsulfamoyl chloride to form the dimethylsulfamoyl derivative. This intermediate is then reacted with 4-formylbenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(Dimethylsulfamoyl)(phenyl)amino]methyl}benzoic acid
  • 4-{[(Dimethylsulfamoyl)(3-fluorophenyl)amino]methyl}benzoic acid
  • 4-{[(Dimethylsulfamoyl)(4-fluorophenyl)amino]methyl}benzoic acid

Uniqueness

4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid is unique due to the presence of the 2-fluorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity in various applications compared to similar compounds.

Properties

IUPAC Name

4-[[N-(dimethylsulfamoyl)-2-fluoroanilino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S/c1-18(2)24(22,23)19(15-6-4-3-5-14(15)17)11-12-7-9-13(10-8-12)16(20)21/h3-10H,11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMAUISNYFULSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(CC1=CC=C(C=C1)C(=O)O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid
Reactant of Route 2
4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid
Reactant of Route 3
4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid
Reactant of Route 4
4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid
Reactant of Route 5
4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid
Reactant of Route 6
4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid

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